molecular formula C14H14O5 B1245007 Chaetoatrosin A

Chaetoatrosin A

カタログ番号: B1245007
分子量: 262.26 g/mol
InChIキー: XPOXRISVRJOBAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chaetoatrosin A is a natural product found in Amesia atrobrunnea with data available.

化学反応の分析

Enzymatic Inhibition Mechanism

Chaetoatrosin A primarily interacts with chitin synthase II (CHS II), a critical enzyme in fungal cell wall biosynthesis. Key findings include:

  • IC₅₀ Value : Inhibits CHS II by 50% at 104 µg/ml in enzymatic assays .

  • Antifungal Spectrum : Effective against Rhizoctonia solani, Pyricularia oryzae, and Trichophyton mentagrophytes .

  • Proposed Interaction : The hydroxypropionyl and methoxy groups likely coordinate with the enzyme’s active site, disrupting substrate binding or catalytic activity .

Structural Reactivity Analysis

The compound’s structure (1,8-dihydroxy-3-(2-hydroxypropionyl)-6-methoxynaphthalene) suggests reactivity at distinct functional groups:

Functional Group Potential Reactions Evidence/Inference
1,8-Dihydroxy Naphthalene Oxidation to quinones, electrophilic substitution (e.g., nitration, sulfonation)Common reactivity of dihydroxy aromatic systems in fungal metabolites .
Hydroxypropionyl Ester Hydrolysis (acid/base) to carboxylic acid, transesterificationEster group susceptibility to nucleophilic attack .
Methoxy Group Demethylation (enzymatic or chemical) to catechol derivativesAnalogous demethylation observed in related fungal polyketides .

Synthetic and Degradation Pathways

While no total synthesis of this compound has been reported, insights from structurally similar compounds suggest feasible routes:

  • Oxidative Coupling : Vanadium-catalyzed phenol coupling could construct the naphthalene core, as demonstrated in Chaetoglobin A’s synthesis .

  • Esterification : Late-stage acylation with 2-hydroxypropionic acid to install the hydroxypropionyl moiety .

  • Stability : Susceptible to photodegradation due to the conjugated naphthalene system, requiring storage in dark conditions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Chaetoatrosin A from natural sources?

Isolation requires a multi-step chromatographic approach. Begin with solvent extraction (e.g., methanol/ethyl acetate) followed by fractionation using silica gel column chromatography. Final purification can be achieved via reversed-phase HPLC, with UV detection at λ~280 nm (common for polyketides). Validate purity using LC-MS and NMR (¹H, ¹³C) . Include controls for solvent interference and replicate extractions to ensure consistency.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation of this compound?

Contradictions often arise from impurities or solvent artifacts. Cross-validate data using:

  • High-resolution MS to confirm molecular formula.
  • 2D NMR techniques (HSQC, HMBC) for stereochemical assignments.
  • X-ray crystallography if crystallizable. Discrepancies should prompt re-isolation or alternative derivatization (e.g., acetylation) to confirm functional groups .

Q. What bioassay frameworks are suitable for initial screening of this compound’s bioactivity?

Use tiered screening:

  • Primary assays : Broad-spectrum antimicrobial disk diffusion (e.g., Staphylococcus aureus, Candida albicans) or cytotoxicity (MTT assay on cancer cell lines like HeLa).
  • Secondary assays : Dose-response curves (IC₅₀ determination) and selectivity indices (e.g., comparing cancerous vs. non-cancerous cells). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

Advanced Research Questions

Q. How should researchers design studies to investigate this compound’s mechanism of action (MoA) in complex biological systems?

Apply multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to track protein expression changes.
  • Metabolomics : LC-MS/MS to map metabolic pathway disruptions. Validate hypotheses using CRISPR knockouts or siRNA targeting candidate pathways (e.g., apoptosis regulators) .

Q. What strategies address conflicting results in this compound’s cytotoxicity across different cell lines?

Systematically evaluate:

  • Cell line heterogeneity : Genetic profiling (e.g., STR DNA typing) to confirm identity.
  • Microenvironment factors : Hypoxia vs. normoxia conditions.
  • Pharmacokinetics : Cellular uptake efficiency (e.g., LC-MS quantification of intracellular concentrations). Use meta-analysis to compare datasets, adjusting for variables like passage number and culture media .

Q. How can computational tools enhance the optimization of this compound’s synthetic analogs?

Employ structure-activity relationship (SAR) modeling :

  • Molecular docking : Predict binding affinities to target proteins (e.g., topoisomerase II).
  • QSAR : Regression models linking substituent electronegativity/logP to bioactivity. Validate in vitro and prioritize analogs with >5-fold potency improvement over the parent compound .

Q. Methodological Best Practices

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects?

  • Non-linear regression for IC₅₀ calculations (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size adequacy (α=0.05, β=0.2) .

Q. How should researchers document experimental protocols for reproducibility?

Follow FAIR principles :

  • Metadata : Detailed chromatography gradients, NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent).
  • Raw data deposition : Public repositories (e.g., Zenodo) for spectra, chromatograms, and assay datasets.
  • Code sharing : GitHub scripts for statistical analyses .

Q. Data Presentation Guidelines

Table 1 : Example framework for reporting this compound bioactivity data.

Assay TypeCell Line/StrainIC₅₀ (μM)Selectivity IndexReference Compound
Cytotoxicity (MTT)HeLa2.3 ± 0.48.2 (vs. HEK293)Doxorubicin (0.7 μM)
Antimicrobial (MIC)S. aureus12.5N/AVancomycin (1.0 μg/mL)

特性

分子式

C14H14O5

分子量

262.26 g/mol

IUPAC名

1-(4,5-dihydroxy-7-methoxynaphthalen-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C14H14O5/c1-7(15)14(18)9-3-8-4-10(19-2)6-12(17)13(8)11(16)5-9/h3-7,15-17H,1-2H3

InChIキー

XPOXRISVRJOBAH-UHFFFAOYSA-N

正規SMILES

CC(C(=O)C1=CC(=C2C(=C1)C=C(C=C2O)OC)O)O

同義語

chaetoatrosin A

製品の起源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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